molecular formula C19H14BrNOS2 B12145112 (5Z)-3-(2-bromophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-bromophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12145112
M. Wt: 416.4 g/mol
InChI Key: BEAGQFUHGJHQMM-YMGXUNRSSA-N
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Description

(5Z)-3-(2-bromophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-bromophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with α,β-unsaturated ketones. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-bromophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Properties

Molecular Formula

C19H14BrNOS2

Molecular Weight

416.4 g/mol

IUPAC Name

(5Z)-3-(2-bromophenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14BrNOS2/c1-13(11-14-7-3-2-4-8-14)12-17-18(22)21(19(23)24-17)16-10-6-5-9-15(16)20/h2-12H,1H3/b13-11+,17-12-

InChI Key

BEAGQFUHGJHQMM-YMGXUNRSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br

Origin of Product

United States

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